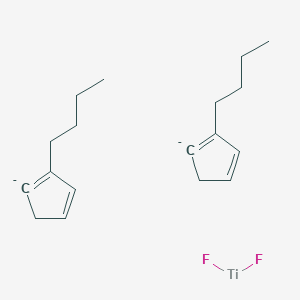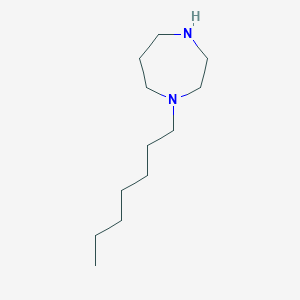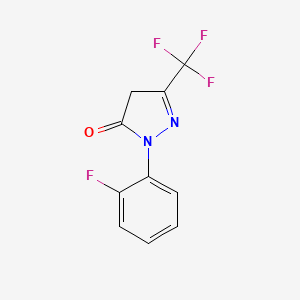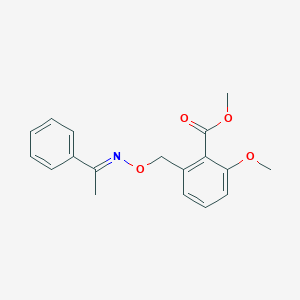
2-butylcyclopenta-1,3-diene;difluorotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butylcyclopenta-1,3-diene;difluorotitanium is an organometallic compound that features a titanium center coordinated to two butylcyclopenta-1,3-diene ligands and two fluorine atoms. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties. The molecular formula for this compound is C18H26F2Ti, and it has a molecular weight of 328.26 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcyclopenta-1,3-diene;difluorotitanium typically involves the reaction of butylcyclopenta-1,3-diene with titanium tetrachloride (TiCl4) followed by fluorination. The general reaction scheme is as follows:
Formation of the cyclopentadienyl ligand: Butylcyclopenta-1,3-diene is synthesized through the alkylation of cyclopentadiene with butyl halides under basic conditions.
Complexation with titanium: The butylcyclopenta-1,3-diene is then reacted with titanium tetrachloride to form the corresponding titanium complex.
Fluorination: The titanium complex is subsequently treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) to replace the chlorine atoms with fluorine atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions and ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-butylcyclopenta-1,3-diene;difluorotitanium undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.
Oxidation and reduction reactions: The titanium center can undergo oxidation or reduction, altering the oxidation state of the metal and the overall reactivity of the compound.
Coordination reactions: The compound can form coordination complexes with other ligands, expanding its utility in catalysis and material science.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents like chlorine or bromine, and conditions typically involve the use of solvents such as dichloromethane or toluene.
Oxidation reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation and reduction reactions can produce various titanium oxides or reduced titanium species .
科学的研究の応用
2-butylcyclopenta-1,3-diene;difluorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-butylcyclopenta-1,3-diene;difluorotitanium involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting bond formation or cleavage. The fluorine atoms enhance the stability and reactivity of the compound by influencing the electronic properties of the titanium center.
類似化合物との比較
Similar Compounds
2-butylcyclopenta-1,3-diene;difluorozirconium: Similar in structure but contains zirconium instead of titanium.
2-butylcyclopenta-1,3-diene;dichlorotungsten: Contains tungsten and chlorine atoms instead of titanium and fluorine.
2-butylcyclopenta-1,3-diene;diiodotungsten: Contains tungsten and iodine atoms.
Uniqueness
2-butylcyclopenta-1,3-diene;difluorotitanium is unique due to the presence of titanium, which imparts distinct catalytic properties and reactivity compared to its zirconium and tungsten analogs. The fluorine atoms further enhance its stability and electronic characteristics, making it a valuable compound in various applications .
特性
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRWABQVPJZEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703073 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85722-07-2 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)


![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)






